Dodeca-2,4,6,10-tetraene
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Overview
Description
Dodeca-2,4,6,10-tetraene is a polyunsaturated hydrocarbon with a unique structure characterized by alternating double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-2,4,6,10-tetraene typically involves the reaction of 1,2-dithiols with cyclo-octatetraene trans-dihalides. This reaction leads to the formation of derivatives of the this compound system, which can undergo further transformations . The reaction conditions often include the use of base-induced isomerization and BF3-catalyzed rearrangement to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of cyclo-octatetraene and appropriate catalysts can be optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Dodeca-2,4,6,10-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation, such as bromination, is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Bromine (Br2) is used for bromination reactions, often under mild conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Brominated derivatives.
Scientific Research Applications
Dodeca-2,4,6,10-tetraene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including interactions with cannabinoid receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of dodeca-2,4,6,10-tetraene involves its interaction with specific molecular targets. For instance, the compound’s isobutylamide derivatives have been shown to interact with cannabinoid receptors, leading to various biological effects . The pathways involved include modulation of immune responses and potential effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Cyclo-octatetraene: A related compound with a similar structure but different reactivity.
Dodeca-2,4,6,8-tetraene: Another polyunsaturated hydrocarbon with a slightly different arrangement of double bonds.
Uniqueness
Dodeca-2,4,6,10-tetraene is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Properties
CAS No. |
24330-32-3 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
dodeca-2,4,6,10-tetraene |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-7,9,11-12H,8,10H2,1-2H3 |
InChI Key |
FQMSKVLEYYJMON-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=CC=CC=CC |
Origin of Product |
United States |
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